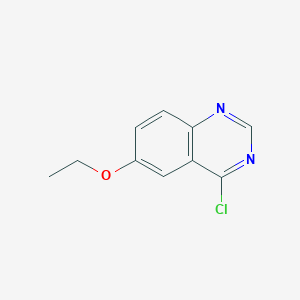

4-Chloro-6-ethoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPZLGHHNOKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473773 | |

| Record name | 4-chloro-6-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155960-92-2 | |

| Record name | 4-Chloro-6-ethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Ethoxyquinazoline

Established Synthetic Pathways for 4-Chloro-6-ethoxyquinazoline and Analogous Quinazolines

The synthesis of this compound is typically achieved through well-established multi-step procedures that involve the initial construction of the quinazolinone core followed by a crucial chlorination step. These methods can be broadly categorized into conventional protocols and modern, microwave-assisted approaches.

Conventional Organic Synthesis Protocols

The traditional synthesis of this compound hinges on the formation of its corresponding precursor, 6-ethoxyquinazolin-4(3H)-one. A common pathway starts from a suitably substituted anthranilic acid. The quinazoline (B50416) ring is then constructed, and subsequent chlorination yields the final product.

A representative conventional synthesis for a closely related analog, 2-ethoxy-4-chloroquinazoline, begins with the aminolysis of 2-ethoxy(4H)-3,1-benzoxazin-4-one to produce 2-ethoxy-4(3H)quinazolinone (1). researchgate.netscispace.com This intermediate is then subjected to chlorination. The most frequently employed chlorinating agents for this transformation are phosphorus oxychloride (POCl₃), often used with a catalytic amount of dimethylformamide (DMF), or thionyl chloride (SOCl₂). researchgate.net The reaction with phosphorus oxychloride typically involves heating the quinazolinone precursor under reflux to substitute the hydroxyl group at the C-4 position with a chlorine atom, yielding the target 4-chloroquinazoline (B184009) derivative. researchgate.netscispace.com This chlorination step is critical as it activates the C-4 position for subsequent functionalization.

Table 1: Conventional Synthesis of 4-Chloroquinazolines

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one derivative | POCl₃ / DMF | Reflux | 4-Chloroquinazoline derivative | |

| 2-Ethoxy-4(3H)quinazolinone | POCl₃ | Boiling water bath | 2-Ethoxy-4-chloroquinazoline | researchgate.netscispace.com |

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.comrsc.orgunivpancasila.ac.idsemanticscholar.org The synthesis of quinazolines and their derivatives has significantly benefited from this technology. frontiersin.orgmdpi.com

Functionalization and Derivatization Strategies Utilizing this compound

The synthetic utility of this compound is primarily derived from the high reactivity of the chlorine atom at the C-4 position. This electrophilic center is susceptible to attack by a wide range of nucleophiles, making it an ideal scaffold for introducing chemical diversity.

Nucleophilic Substitution Reactions at the Quinazoline C-4 Position

The chloro group at the C-4 position of the quinazoline ring is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its use as a chemical intermediate. researchgate.netscispace.com A variety of nucleophiles, particularly those based on nitrogen and sulfur, readily displace the chloride to form new carbon-heteroatom bonds.

Studies on the closely related 2-ethoxy-4-chloroquinazoline have demonstrated its reaction with a diverse array of nitrogen nucleophiles. scispace.comresearchgate.net These include reactions with hydrazine (B178648) hydrate (B1144303), sodium azide (B81097), thiosemicarbazide (B42300), and glucosamine (B1671600), each yielding a unique substituted quinazoline derivative. scispace.comresearchgate.net For example, the reaction with hydrazine hydrate proceeds smoothly in ethanol (B145695) to yield the corresponding 4-hydrazinoquinazoline. scispace.com Similarly, treatment with sodium azide in acetic acid affords the 4-azidoquinazoline derivative. researchgate.net These reactions underscore the versatility of the 4-chloroquinazoline core in synthetic transformations.

Table 2: Nucleophilic Substitution Reactions of 2-Ethoxy-4-chloroquinazoline

| Nucleophile | Reagent/Solvent | Product | Reference |

|---|---|---|---|

| Thiosemicarbazide | Ethanol | 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide | scispace.com |

| Sodium Azide | Acetic Acid | 4-Azido-2-ethoxyquinazoline | researchgate.net |

| Glucosamine HCl | NaHCO₃ / Methanol | 4-(Glucosamino)-2-ethoxyquinazoline | scispace.comresearchgate.net |

Introduction of Diverse Pharmacophores and Side Chains

The quinazoline ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net The functionalization of this compound via nucleophilic substitution is a key strategy for introducing various pharmacophores and side chains, thereby generating libraries of compounds for drug discovery.

The synthesis of 4-aminoquinazolines is of particular interest, as this moiety is a core component of several potent anticancer agents that act as kinase inhibitors. scispace.com The reaction of this compound with various primary and secondary amines allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents at the C-4 position. Furthermore, the reaction with species like glucosamine introduces a carbohydrate moiety, leading to glycosylated quinazolines which may exhibit unique pharmacological properties. scispace.comresearchgate.net The derivatization of the product from the reaction with thiosemicarbazide, for instance with ethyl chloroacetate (B1199739) or diethyl oxalate, provides another avenue for elaborating the structure and introducing new functional groups. scispace.comresearchgate.net

Formation of Novel Fused Heterocyclic Systems

Beyond simple substitution, this compound serves as a valuable precursor for the construction of more complex, fused heterocyclic systems. These reactions often involve a bifunctional nucleophile that participates in an initial substitution at the C-4 position, followed by an intramolecular cyclization to form a new ring.

A notable example is the synthesis of triazolo[1,5-c]quinazolines. The reaction of 2-ethoxy-4-chloroquinazoline with various acid hydrazides (such as those from acetic, benzoic, or furoic acid) leads to the formation of 5-ethoxy-2-substituted Current time information in Bangalore, IN.smolecule.com-triazolo-[1,5-c]quinazoline derivatives. scispace.comresearchgate.net This transformation proceeds via an initial substitution, followed by a cyclization that is accompanied by a Dimroth rearrangement. scispace.comresearchgate.net This strategy provides a direct route to polycyclic heteroaromatic systems, which are of significant interest in materials science and medicinal chemistry. The intermediate formed from the reaction with thiosemicarbazide can also be cyclized to form novel triazolo- or triazinoquinazoline products. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a suite of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the aromatic protons on the quinazoline ring. The ethoxy protons would appear as a triplet around 1.5 ppm (for the -CH₃ group) and a quartet around 4.0-4.5 ppm (for the -OCH₂- group), with a coupling constant (J) of approximately 7 Hz. rsc.org The aromatic region would display signals for the three protons on the benzene (B151609) ring portion and the single proton on the pyrimidine (B1678525) ring, with chemical shifts and coupling patterns dictated by their electronic environment.

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) |

| ¹H-NMR | Ethoxy -CH₃ | ~1.5 (triplet) |

| Ethoxy -CH₂- | ~4.3 (quartet) | |

| Aromatic C-H | 7.5 - 9.0 | |

| ¹³C-NMR | Ethoxy -CH₃ | ~15 |

| Ethoxy -CH₂- | ~65 | |

| Aromatic/Heteroaromatic C/C-Cl | 105 - 165 |

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₉ClN₂O), the monoisotopic mass is 208.04034 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a common technique used for quinazoline derivatives, typically showing a prominent protonated molecular ion peak [M+H]⁺ at m/z 209.04762. rsc.orguni.lu The presence of a chlorine atom is readily identified by its characteristic isotopic pattern, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 209.04762 |

| [M+Na]⁺ | 231.02956 |

| [M+K]⁺ | 247.00350 |

| Data sourced from predicted values. uni.lu |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include C-H stretching from the aromatic and aliphatic parts, C=N and C=C stretching vibrations within the quinazoline ring system (typically in the 1620-1450 cm⁻¹ region), C-O-C stretching from the ethoxy group (around 1250-1050 cm⁻¹), and a C-Cl stretching vibration at lower wavenumbers. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for the symmetric vibrations of the aromatic ring system.

Table 3: Expected Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=N / C=C | Ring Stretch | 1620 - 1450 |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 |

| C-Cl | Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the quinazoline ring. The core quinazoline structure is a chromophore that absorbs UV light. The presence of substituents like the chloro group (an auxochrome) and the ethoxy group (an auxochrome) modifies the absorption profile. The spectrum is expected to show multiple absorption bands characteristic of the heteroaromatic system, with the positions and intensities of the maxima being sensitive to the solvent used.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org If a suitable single crystal of this compound could be grown, this method would provide precise and unambiguous data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal how the molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the solid-state structure. wikipedia.org While the technique is powerful, its application is contingent upon the ability to produce high-quality crystals, which can be a significant challenge. nih.gov

Biological Activity and Pharmacological Research of 4 Chloro 6 Ethoxyquinazoline Derivatives

Broad Spectrum Biological Activities Associated with Quinazoline (B50416) Derivatives

Derivatives of the quinazoline nucleus have been extensively investigated and have demonstrated a wide range of biological activities. The substitution pattern on the quinazoline ring system plays a crucial role in determining the specific biological effects of these compounds. fabad.org.trscispace.com

Anti-cancer and Anti-proliferative Potentials

The quinazoline framework is a well-established scaffold for the development of anti-cancer agents. nih.govresearchgate.net 4-Chloro-6-ethoxyquinazoline serves as a crucial intermediate in the synthesis of novel quinazoline derivatives that have been evaluated for their anti-proliferative activities against a variety of human cancer cell lines. Current time information in Bangalore, IN. Research has shown that the presence of an amine or substituted amine at the 4th position and electron-rich substituents at the 6th position of the quinazoline ring can enhance activity against cancer cell lines. nih.gov

Numerous studies have reported the synthesis of quinazoline derivatives with significant cytotoxic activity against various cancer cell lines. For instance, novel 4,6,7-substituted quinazoline derivatives have been designed and synthesized, showing anti-proliferative activity against cell lines such as PC-3 (prostate cancer), MGC-803 (gastric cancer), HGC-27 (gastric cancer), A549 (lung cancer), and H1975 (lung cancer). Current time information in Bangalore, IN. Furthermore, other synthesized quinazolinone derivatives have been tested against MCF-7 (breast cancer), A549 (lung cancer), and 5637 (bladder cancer) cell lines, with some compounds showing moderate activity. scispace.com The anti-proliferative activity of 6-arylureido-4-anilinoquinazoline derivatives has also been evaluated against A549, HT-29 (colon cancer), and MCF-7 cell lines. researchgate.net

Table 1: Cancer Cell Lines Investigated for Anti-proliferative Activity of this compound Derivatives

| Cell Line | Cancer Type |

|---|---|

| A549 | Lung Cancer |

| H1975 | Lung Cancer |

| HT-29 | Colon Cancer |

| MCF-7 | Breast Cancer |

| MGC-803 | Gastric Cancer |

| HGC-27 | Gastric Cancer |

| PC-3 | Prostate Cancer |

| 5637 | Bladder Cancer |

Anti-inflammatory Properties

Quinazoline derivatives have been recognized for their anti-inflammatory properties. fabad.org.trnih.gov The synthesis of novel 4,6-disubstituted quinazoline derivatives has been undertaken to explore their potential as anti-inflammatory agents. nih.gov These compounds are often evaluated for their in-vivo anti-inflammatory activity using models such as carrageenan-induced paw edema in rats. fabad.org.trnih.gov

Research has indicated that substitutions at various positions on the quinazoline ring can significantly influence the anti-inflammatory effect. For example, a series of novel quinazolinone derivatives were synthesized and tested, with some compounds exhibiting good anti-inflammatory activity. fabad.org.tr The development of non-steroidal anti-inflammatory drugs (NSAIDs) with a quinazoline core highlights the therapeutic potential of this class of compounds in treating inflammation. jptcp.com

Antimicrobial and Antiviral Investigations

The broad biological profile of quinazoline derivatives extends to antimicrobial and antiviral activities. nih.govontosight.ai Various synthesized quinazolinone derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.gov For instance, derivatives of 2-ethoxy-4(3H)quinazolinone have demonstrated antimicrobial activity. nih.gov Similarly, derivatives of 2-ethoxy-4-hydrazinoquinazoline have also been investigated for their antimicrobial potential. nih.gov

In the realm of antiviral research, quinazoline derivatives have shown promise. Analogs of 4-ethoxy-quinazoline have been tested for their activity against Human Rhinovirus (HRV), although some showed lower activity. accscience.com More specifically, certain 4-anilino-6-aminoquinazoline derivatives have been identified as potential inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov Furthermore, 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety have been found to be active against the Tobacco Mosaic Virus (TMV). mdpi.com

Targeted Biological Mechanisms and Cellular Signaling Pathways

The pharmacological effects of this compound derivatives are often attributed to their interaction with specific biological targets, particularly enzymes involved in cellular signaling pathways.

Protein Kinase Inhibition Profiles

A significant area of research for quinazoline derivatives has been their ability to act as protein kinase inhibitors. Current time information in Bangalore, IN. Kinases are crucial enzymes that regulate a wide range of cellular processes, and their dysregulation is often implicated in diseases like cancer.

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a key target in cancer therapy. researchgate.net Overexpression of EGFR is common in various cancers, leading to uncontrolled cell proliferation. researchgate.net Quinazoline derivatives have been extensively developed as EGFR tyrosine kinase (EGFR-TK) inhibitors. fabad.org.trresearchgate.net

This compound serves as a valuable starting material for the synthesis of potent EGFR inhibitors. Current time information in Bangalore, IN. The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for EGFR inhibition. fabad.org.tr The chlorine atom at the 4-position is readily displaced by anilines to generate a library of potential inhibitors. Molecular docking studies are often employed to understand the binding interactions of these synthesized quinazoline derivatives with the active site of the EGFR kinase domain. scispace.comresearchgate.net Several clinically approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), are based on the 4-anilinoquinazoline structure, underscoring the importance of this chemical class in oncology. scispace.com The development of radioiodinated quinazoline derivatives has also been explored for their potential in tumor imaging, further highlighting the significance of this scaffold in targeting EGFR. researchgate.net

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, c-Met, Flt, KDR)

Derivatives of the quinazoline scaffold are notable for their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial mediators of angiogenesis—the formation of new blood vessels. This process is vital for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key stimulator of angiogenesis, and its effects are mediated through high-affinity binding to RTKs such as KDR (Kinase Insert Domain-containing Receptor, also known as VEGFR-2) and Flt (fms-like tyrosine kinase). rsc.orgrjpbr.com

Research has focused on developing quinazoline-based compounds that can antagonize the action of VEGF by inhibiting its receptors. rsc.org A series of 4-anilinoquinazoline derivatives have been shown to possess potent inhibitory activity against VEGF receptor tyrosine kinase. rsc.org These compounds often exhibit substantially higher potency against VEGFR tyrosine kinase compared to other kinases like Epidermal Growth Factor (EGF) receptor tyrosine kinase or FGF R1 receptor tyrosine kinase. rsc.org The development of such inhibitors is considered a valuable strategy for treating diseases characterized by angiogenesis, including cancer and rheumatoid arthritis. rsc.org

Vandetanib, a quinazoline derivative, is a prime example of a multi-targeted kinase inhibitor approved by the U.S. FDA for treating late-stage medullary thyroid cancer, highlighting the clinical success of this class of compounds as VEGFR-2 inhibitors. rsc.org Despite these successes, the quest for new VEGFR-2 inhibitors continues, aiming to overcome limitations such as clinical efficacy, adverse effects, and drug resistance. rsc.org

Table 1: Examples of Quinazoline Derivatives as RTK Inhibitors

| Compound Name/Series | Target(s) | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline derivatives | VEGF receptor tyrosine kinase (KDR, Flt) | Possess high potency against VEGF RTK, valuable for treating cancer and rheumatoid arthritis. | rsc.org |

| Vandetanib | VEGFR-2, multi-targeted | FDA-approved for medullary thyroid cancer. | rsc.org |

| Phenoxyquinazoline derivatives | EGFR-TK | Radioiodinated derivatives show potential as tumor imaging agents. | nih.gov |

p21-Activated Kinase 4 (PAK4) Inhibition

P21-activated kinase 4 (PAK4) is a member of the serine/threonine protein kinase family that is overexpressed in numerous human cancers and plays a role in cell proliferation, cytoskeletal remodeling, and metastasis. acs.orgrsc.org This makes PAK4 an attractive target for anticancer drug development.

Another quinazoline diamine molecule, LCH-7749944 , has been reported to inhibit PAK4 with minimal activity against PAK1. benthamdirect.com The development of selective PAK4 inhibitors remains a challenge due to the high degree of homology within the PAK family, making the discovery of selective quinazoline-based compounds particularly significant. rsc.org

Table 2: Quinazoline-Based PAK4 Inhibitors

| Compound | PAK4 IC50 | Selectivity | Key Findings | Reference |

|---|---|---|---|---|

| 31 (CZh226) | Not specified | 346-fold vs PAK1 | Potently inhibited migration and invasion of A549 tumor cells. | acs.org |

| LCH-7749944 | Not specified | Minimal activity against PAK1 | A quinazoline diamine molecule that selectively inhibits PAK4. | benthamdirect.com |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. Their overexpression in many cancers leads to aberrant gene expression, including the silencing of tumor suppressor genes, which promotes carcinogenesis. asianpubs.org Consequently, HDAC inhibitors have emerged as an important class of targeted anticancer agents. asianpubs.org

The general pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. Research has shown that derivatives with a substituted quinoline (B57606) cap group can function as potent HDAC inhibitors. researchgate.net One such inhibitor, MPK544 , which features a substituted quinoline cap, a urea (B33335) connecting unit, an alkyl linker, and a hydroxamic acid ZBG, was found to be more cytotoxic than the approved drug SAHA (Vorinostat) in pancreatic ductal adenocarcinoma (PDAC) cell lines. researchgate.net The design of these molecules often targets multiple HDAC isoforms; for instance, MPK544 was designed to inhibit HDAC class I (1-3) and IIb (6), thereby modulating both nuclear and cytosolic targets. researchgate.net

While many clinically used HDAC inhibitors contain a hydroxamate moiety as the ZBG, these can have unfavorable pharmacokinetic properties and toxicity. nih.gov This has spurred research into novel ZBGs, such as the thiadiazole moiety, coupled with various cap groups, including quinazolines, to discover new therapeutic agents. nih.gov

Table 3: Quinoline/Quinazoline-Based HDAC Inhibitors

| Compound | Cap Group | Key Findings | Reference |

|---|---|---|---|

| MPK544 | Substituted quinoline | More cytotoxic than SAHA in PANC-1 cells; induces apoptosis and suppresses invasion. | researchgate.net |

| Ricolinostat (ACY-1215) | Not specified | A potent and selective HDAC6 inhibitor. | asianpubs.org |

| Tubastatin A | Not specified | Previously known as a selective HDAC6 inhibitor, also shows potent HDAC10 binding. | mdpi.com |

Cardiac Troponin I-Interacting Kinase (TNNi3K) Inhibition

Cardiac troponin I-interacting kinase (TNNi3K), also known as CARK, is a kinase selectively expressed in heart tissue. It has been implicated in various cardiac conditions, including cardiac hypertrophy, dilated cardiomyopathy, and heart failure. Studies suggest that the inhibition or deletion of TNNi3K can be cardioprotective, making it a promising therapeutic target.

The 4-anilinoquinazoline scaffold has been identified as a potent motif for TNNi3K inhibition. Researchers synthesized a focused library of 4-anilinoquinazoline derivatives, revealing key structure-activity relationships. These studies found that in addition to the traditional hinge-binding motif of the quinazoline core, an N-methylbenzenesulfonamide group was a significant driver of potency.

One compound from this research, a close structural analog of GSK114, was identified with an IC50 of 210 nM against TNNi3K. Conversely, the addition of a methyl group in the hinge-binding region of the quinazoline scaffold resulted in a compound completely devoid of TNNi3K kinase activity, which could serve as a valuable negative control for biological studies.

Table 4: 4-Anilinoquinazoline Derivatives as TNNi3K Inhibitors

| Compound Type | Key Structural Feature | Activity | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline | N-methylbenzenesulfonamide group | Potent TNNi3K inhibition (e.g., IC50 = 210 nM for one analog). | |

| 4-Anilinoquinazoline | Methyl group in hinge-binding region | Devoid of TNNi3K kinase activity (serves as a negative control). |

Phosphodiesterase IV (PDE4) Inhibition

Phosphodiesterase IV (PDE4) is an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in various signaling pathways, including inflammation. Inhibition of PDE4 increases cAMP levels, which can suppress inflammatory responses, making PDE4 a key target for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.

Recent research has identified 5-azaindazole analogues, which are structurally related to quinazolines, as novel PDE4 inhibitors. A systematic optimization study led to the discovery of ZL40 , a 4-ethoxy-6-chloro-5-azaindazole derivative. This compound showed potent PDE4 inhibition with an IC50 value of 37.4 nM. ZL40 also demonstrated excellent oral bioavailability and a satisfactory safety profile. In preclinical models, it showed potential for treating alcohol use disorder and alleviating alcoholic liver injury by reducing inflammation. The development of these inhibitors highlights the therapeutic potential of targeting PDE4 with quinazoline-like scaffolds.

Table 5: Quinazoline-Related PDE4 Inhibitors

| Compound | Structure | PDE4 IC50 | Key Findings | Reference |

|---|---|---|---|---|

| ZL40 | 4-Ethoxy-6-chloro-5-azaindazole | 37.4 nM | Remarkable oral bioavailability, potential for treating alcohol-related diseases. | |

| Roflumilast | Not specified | Not specified | Approved PDE4 inhibitor for COPD. | |

| Apremilast | Not specified | Not specified | Approved PDE4 inhibitor for psoriasis and psoriatic arthritis. |

Poly(ADP-ribose) polymerase 1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA repair process. rsc.org Its inhibition is a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. rsc.org The quinazoline and quinazolinone scaffolds have been explored as a structural basis for developing potent PARP-1 inhibitors.

Researchers have designed and synthesized new series of quinazolinone-based derivatives, utilizing the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the established PARP inhibitor Olaparib. rsc.org One study reported a compound, 12c , which exhibited an IC50 of 30.38 nM against PARP-1, comparable to Olaparib's IC50 of 27.89 nM. Another study on quinazoline-2,4(1H,3H)-dione derivatives identified Cpd36 as a highly potent inhibitor of both PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM).

Furthermore, in silico studies of various quinazolinone derivatives have shown a strong affinity for the active site of PARP-1. For instance, the compound SVA-11 was identified as having a maximum dock score of -10.421, superior to the reference drug valiparib, suggesting its potential as a lead compound. Some 4-anilinoquinazoline derivatives have also been shown to induce apoptosis through mechanisms that involve the cleavage of PARP.

Table 6: Quinazoline-Based PARP-1 Inhibitors

| Compound/Series | Scaffold | PARP-1 IC50 | Key Findings | Reference |

|---|---|---|---|---|

| 12c | Quinazolinone | 30.38 nM | Activity comparable to Olaparib; induced cell cycle arrest at G2/M phase. | |

| Cpd36 | Quinazoline-2,4(1H,3H)-dione | 0.94 nM | Potent dual inhibitor of PARP-1 and PARP-2; showed in vivo antitumor activity. | |

| SVA-11 | Quinazolinone | N/A (Dock score -10.421) | Showed better docking score than reference drug valiparib in silico. | |

| 4-Anilinoquinazolines | 4-Anilinoquinazoline | Not specified | Induce apoptosis via activation and cleavage of PARP. |

Investigation of Other Kinase Targets

The versatility of the this compound backbone and its derivatives extends to the inhibition of several other important kinases. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A significant amount of research has focused on 4-anilinoquinazoline derivatives as inhibitors of EGFR-TK. These compounds are effective as anticancer agents because they regulate cell growth and proliferation. Radioiodinated phenoxyquinazoline derivatives have also been developed as ligands for EGFR-TK, showing promise for use in tumor diagnosis with SPECT imaging. nih.gov

Other Kinase Families: Beyond the well-studied RTKs, quinazoline derivatives have been investigated for their activity against other targets.

Aurora Kinase: This kinase is involved in cell cycle regulation, and its inhibition by quinazoline compounds can lead to apoptosis in cancer cells.

Dihydrofolate Reductase (DHFR): Some quinazolines have shown activity as inhibitors of DHFR, an enzyme important in nucleotide synthesis, making them of interest for cancer chemotherapy.

Platelet-Derived Growth Factor Receptor (PDGFR) and Insulin-like Growth Factor Receptor (IGFR): In vitro blocking studies have examined the selectivity of quinazoline derivatives against these and other tyrosine kinases. nih.gov

This broad range of activity underscores the importance of the quinazoline core in developing targeted therapies for a multitude of diseases.

Modulation of Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Inverse Agonism)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. nih.gov While agonists of PPARγ are well-known, inverse agonists, which repress the receptor's basal activity, represent an emerging therapeutic strategy, particularly in conditions like luminal bladder cancer where PPARγ may be hyperactivated. nih.govbiorxiv.org

Inverse agonists function by stabilizing a repressive conformation of the PPARγ ligand-binding domain (LBD), which promotes the recruitment of corepressor proteins over coactivator proteins. biorxiv.org This action effectively shuts down the downstream gene expression typically activated by PPARγ. Research into compounds with a 2-chloro-5-nitrobenzamide (B107470) scaffold, which shares some structural motifs with quinazoline derivatives, has shown that subtle chemical modifications can shift a compound's activity from agonism to inverse agonism. biorxiv.org

While direct studies on this compound derivatives as PPARγ inverse agonists are not extensively detailed in the current body of research, the development of covalent PPARγ inverse agonists, such as a series of 4-chloro-6-fluoroisophthalamides, highlights the potential of chloro-substituted aromatic scaffolds in this area. nih.gov These findings suggest that the this compound core could serve as a valuable template for designing novel PPARγ inverse agonists, although specific research is required to validate this hypothesis.

Influence on Key Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Cell Migration and Invasion)

Derivatives of this compound have demonstrated significant effects on fundamental cellular processes implicated in cancer progression. These activities are often linked to the inhibition of protein kinases that regulate cell growth and survival.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several quinazolinone derivatives have been shown to induce apoptosis in cancer cell lines. For instance, certain 3-methylquinazolinone derivatives can induce late-stage apoptosis in A549 lung cancer cells. mdpi.com One notable derivative, compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide), was found to effectively induce apoptosis in MCF-7 breast cancer cells. nih.gov The induction of apoptosis is often mediated through the activation of caspase cascades, which are central to the execution of the apoptotic program. mdpi.com

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. Quinazoline derivatives have been found to interfere with this process, causing cell cycle arrest at specific checkpoints.

G2/M Phase Arrest: Compound 4d , a 3-methylquinazolinone derivative, has been observed to cause cell cycle arrest in the G2/M phase in MCF-7 cells. nih.gov Similarly, other quinazolinone derivatives have been reported to arrest A549 cells in the G2/M phase. mdpi.com

S Phase Arrest: Some quinazolinone derivatives can halt the cell cycle in the S phase, the period of DNA synthesis. researchgate.net

G0/G1 Phase Arrest: Other variations of the quinazolinone scaffold have been shown to induce cell cycle arrest at the G0/G1 checkpoint in HCT-116 cancer cells. researchgate.net

This ability to halt cell cycle progression prevents cancer cells from dividing and proliferating. mdpi.com

Inhibition of Cell Migration and Invasion: The spread of cancer to distant sites, known as metastasis, is the primary cause of cancer-related mortality. This process involves the migration and invasion of cancer cells into surrounding tissues and blood vessels. Research has shown that certain heterocyclic compounds can inhibit these processes. While specific data on this compound derivatives is emerging, related thiazole (B1198619) derivatives have been identified as potent inhibitors of cancer cell migration and invasion, suggesting a promising avenue of investigation for quinazoline-based compounds.

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

The biological activity of this compound derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies and rational molecular design are crucial for optimizing their efficacy and selectivity as therapeutic agents.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

SAR studies investigate how different chemical groups (substituents) at various positions on the quinazoline ring affect the compound's biological activity.

Key findings from SAR studies on quinazoline derivatives include:

Position 4: The 4-anilino group is a common and critical feature for kinase inhibitory activity. mdpi.comresearchgate.net The nitrogen atom of this linker is considered important for activity. researchgate.net Modifications to the aniline (B41778) ring itself are also crucial. For example, the position of a halogen substituent on the aniline ring can significantly alter potency. mdpi.com

Positions 6 and 7: These positions are often substituted with groups like methoxy (B1213986) or ethoxy to enhance activity. researchgate.net Electron-donating groups at these positions are generally favorable. researchgate.net In some designs, these positions are used to attach side chains that can form additional interactions with the target protein, potentially increasing potency. researchgate.net

General Substituents: The presence of electron-withdrawing groups, such as halogens (chloro, fluoro), can enhance the electrophilicity of the compound, which may improve binding to the ATP pockets of kinases. mdpi.com

Table 1: SAR Insights for Quinazoline Derivatives

| Position on Quinazoline Core | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| 4 | Anilino group | Generally essential for kinase inhibition | mdpi.comresearchgate.net |

| 6 and 7 | Electron-donating groups (e.g., methoxy, ethoxy) | Generally favorable for activity | researchgate.net |

| Anilino Ring | Halogen (e.g., chloro, fluoro) | Position is critical; can increase potency | mdpi.com |

| 6 | Heteroaryl groups (e.g., furan-2-yl) | Can significantly increase antiproliferative activity | mdpi.com |

| General | Electron-withdrawing groups | Can enhance binding to kinase ATP pockets | mdpi.com |

Rational Design Principles Based on Ligand-Binding Site Interactions (e.g., ATP-binding Pocket Analysis)

Rational drug design uses the three-dimensional structure of a biological target, such as the ATP-binding site of a protein kinase, to design molecules that will bind to it with high affinity and selectivity. scispace.com

ATP-Binding Site: Most kinase inhibitors based on the quinazoline scaffold are ATP-competitive, meaning they bind to the same site as ATP, preventing the kinase from performing its function. researchgate.net The ATP binding site is a hydrophobic pocket located between the two lobes of the kinase domain. acs.org

Key Interactions:

Hinge Region: The quinazoline ring system typically forms one or more crucial hydrogen bonds with the "hinge" region of the kinase, which connects the two lobes. The N1 nitrogen of the quinazoline ring is a key hydrogen bond acceptor, often interacting with the backbone NH of an amino acid like methionine or leucine (B10760876) in the hinge. mdpi.comnih.gov

Hydrophobic Pockets: The substituent at the 4-position (e.g., the anilino ring) projects into a hydrophobic pocket, forming favorable interactions that contribute to binding affinity. mdpi.comnih.gov

Gatekeeper Residue: The "gatekeeper" residue controls access to a deeper hydrophobic pocket within the ATP binding site. The nature of the substituent on the inhibitor can be tailored to interact favorably with this residue, which influences the inhibitor's selectivity for different kinases. acs.org

The combined blockade of multiple signaling pathways, for example, by designing dual inhibitors that target both EGFR and VEGFR-2, is an attractive strategy in cancer therapy that relies heavily on these rational design principles. nih.gov

Elucidation of Binding Conformations (e.g., Pre-covalent and Post-covalent Binding States)

Understanding how a drug molecule binds to its target is fundamental to improving its design. X-ray crystallography and molecular docking studies are used to visualize the binding conformations of inhibitors. researchgate.netnih.gov

Binding to Kinases: For 4-anilinoquinazoline inhibitors binding to kinases like CDK2 and p38, the quinazoline ring lies along the peptide strand connecting the two domains of the kinase. nih.gov

In CDK2, the anilino group is often coplanar with the quinazoline ring. mdpi.comnih.gov

In p38 kinase, the anilino group may be angled out of this plane to fit into the specific pocket. mdpi.comnih.gov

Reversible vs. Irreversible Binding:

Pre-covalent State (Reversible): First and second-generation EGFR inhibitors like gefitinib and erlotinib bind reversibly to the ATP site through hydrogen bonds and hydrophobic interactions. mdpi.com

Post-covalent State (Irreversible): To overcome drug resistance, third-generation inhibitors were developed to form an irreversible covalent bond with a specific cysteine residue (Cys797) in the ATP binding site of EGFR. This is typically achieved by incorporating a reactive group, known as a Michael acceptor, onto the quinazoline scaffold. mdpi.com

These detailed structural insights into different binding modes and states allow medicinal chemists to rationally design next-generation inhibitors with improved potency, selectivity, and the ability to overcome drug resistance. mdpi.comnih.gov

Advanced Preclinical Research Methodologies and Computational Studies

Role as a Key Intermediate and Building Block

The primary application of 4-Chloro-6-ethoxyquinazoline in synthetic chemistry is its role as a versatile intermediate. smolecule.comscispace.com Its pre-functionalized quinazoline (B50416) core allows for the efficient construction of more elaborate molecules. The ethoxy group at the 6-position can also be a site for further chemical modification, although the reactivity of the 4-chloro group is the most exploited feature.

Use in the Synthesis of Quinazoline Derivatives

The synthesis of a vast array of quinazoline derivatives starts from this compound. By reacting it with various nucleophiles, chemists can readily introduce diverse functionalities at the 4-position. For example, reaction with primary or secondary amines yields 4-aminoquinazoline derivatives, a class of compounds known for their biological activities. scispace.com Similarly, reaction with alcohols or phenols leads to the formation of 4-alkoxy or 4-aryloxyquinazolines.

Role in the Synthesis of Biologically Active Molecules

Patent Landscape and Translational Research Implications

Precursor to Potential Therapeutic Agents

4-Chloro-6-ethoxyquinazoline serves as a crucial precursor in the synthesis of molecules with potential therapeutic value. Its utility lies in its ability to be readily converted into a variety of 4-substituted quinazolines, which are scaffolds present in many biologically active compounds.

Case Studies: Synthesis of Kinase Inhibitors and Other Bioactive Compounds

The quinazoline (B50416) scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. This compound can be a key starting material in the synthesis of such inhibitors. For instance, it can be reacted with specific anilines to generate 4-anilinoquinazoline (B1210976) derivatives, a structural motif found in several approved kinase inhibitor drugs. While direct synthesis of a specific marketed drug from this compound is not detailed in the provided search results, its role as an intermediate in the preparation of compounds with antiproliferative activities against various cancer cell lines has been demonstrated. smolecule.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.